molecular formula C9H14O4 B13338135 2-(Dimethoxymethyl)cyclohexane-1,3-dione

2-(Dimethoxymethyl)cyclohexane-1,3-dione

Cat. No.: B13338135
M. Wt: 186.20 g/mol
InChI Key: RPEJRMSSXWUEJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of a methoxymethyl intermediate, which subsequently undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkan

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-(dimethoxymethyl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H14O4/c1-12-9(13-2)8-6(10)4-3-5-7(8)11/h8-9H,3-5H2,1-2H3

InChI Key

RPEJRMSSXWUEJP-UHFFFAOYSA-N

Canonical SMILES

COC(C1C(=O)CCCC1=O)OC

Origin of Product

United States

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